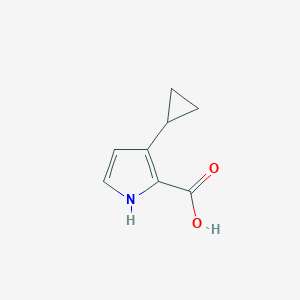
3-Cyclopropyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Pyrroles
A study by Urbanaitė and Čikotienė (2016) demonstrated the synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines. This method allows the simultaneous introduction of various functional groups to the pyrrole ring, showcasing the reactivity and utility of cyclopropyl-tethered compounds in synthesizing complex heterocyclic structures (Urbanaitė & Čikotienė, 2016).
Enantioselective Synthesis
Pedroni and Cramer (2015) reported the enantioselective synthesis of cyclopropane-fused γ-lactams, which are crucial structures in several drugs and drug candidates. Their method uses palladium(0)-catalyzed C-H functionalization of achiral cyclopropanes to form pyrrolidine rings, offering a novel approach to constructing chiral cyclopropane-containing compounds with high enantioselectivity (Pedroni & Cramer, 2015).
Antibacterial Activity
A series of cycloalkylamino-quinolones, featuring cyclopropyl groups, have been studied for their antibacterial activities. Bouzard et al. (1992) synthesized 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and found significant in vitro and in vivo antibacterial activity, highlighting the potential of cyclopropyl groups in enhancing the antibacterial efficacy of quinolone derivatives (Bouzard et al., 1992).
Heterocycle Formation
Cui, Ren, and Wang (2014) developed a triflic acid-catalyzed formal [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles, leading to the efficient synthesis of 1-pyrrolines. This method underscores the versatility of cyclopropane derivatives in constructing five-membered nitrogen-containing heterocycles, offering a practical route to synthesize complex structures (Cui, Ren, & Wang, 2014).
Multicomponent Reactions
The work of Shestopalov, Shestopalov, and Rodinovskaya (2008) reviews the use of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles. This highlights the role of cyclopropyl-containing compounds in facilitating the construction of a wide range of cyclic structures, demonstrating their utility in complex organic synthesis (Shestopalov, Shestopalov, & Rodinovskaya, 2008).
Mecanismo De Acción
Target of Action
Many bioactive compounds, including those with a pyrrole nucleus, are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The compound’s interaction with its targets would typically involve binding to the active site of the target molecule, leading to a change in the target’s activity . The exact nature of this interaction would depend on the specific targets and the structure of the compound.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the compound’s solubility could affect its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUCKYAPXLSACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

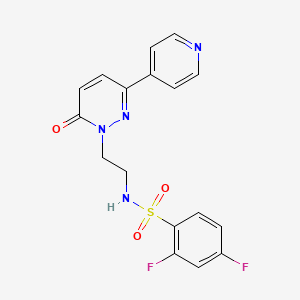
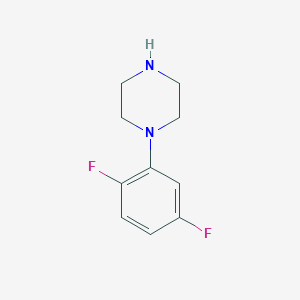
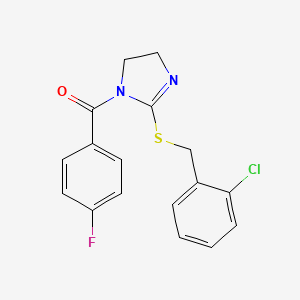
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)


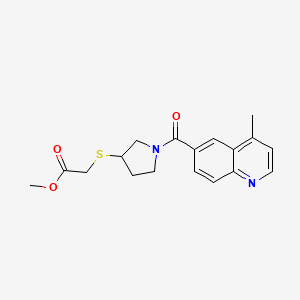
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

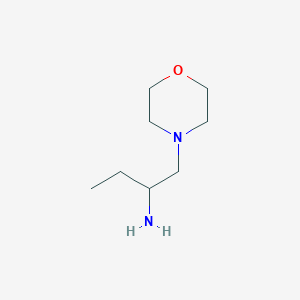
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
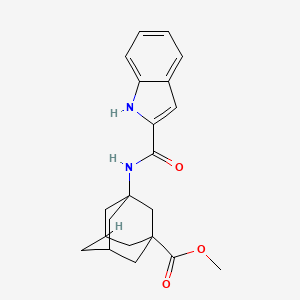
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)